molecular formula C14H16Cl2N2O2 B608672 Lu AF21934

Lu AF21934

Cat. No.: B608672
M. Wt: 315.2 g/mol
InChI Key: AVKZWCJNDWOBAM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Oleyl Anilide: , is a compound with the chemical formula .

  • It appears as white or slightly yellow crystalline powder.
  • Notably, Oleyl Anilide has been found in certain toxic oil stocks and is associated with Toxic Oil Syndrome (TOS) .
  • Preparation Methods

      Synthetic Routes: Oleyl Anilide can be synthesized through organic reactions. One common method involves the reaction between (an unsaturated fatty acid) and (a primary aromatic amine).

      Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent.

      Industrial Production: While Oleyl Anilide is not produced on a large scale industrially, it serves as an intermediate in organic synthesis.

  • Chemical Reactions Analysis

      Reactions: Oleyl Anilide can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products formed from these reactions include derivatives of Oleyl Anilide with modified properties.

  • Scientific Research Applications

      Chemistry: Oleyl Anilide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.

      Biology: Researchers study its effects on biological systems, including immune responses and potential toxicity.

      Medicine: Investigations explore its pharmacological properties and potential therapeutic applications.

      Industry: Although not widely used, it finds applications in surfactants and stabilizers.

  • Comparison with Similar Compounds

      Uniqueness: Oleyl Anilide stands out due to its specific chemical structure and ACAT inhibitory activity.

      Similar Compounds: While Oleyl Anilide is unique, related compounds include other anilides, fatty acid derivatives, and ACAT inhibitors.

    Remember that Oleyl Anilide’s association with TOS underscores its significance in toxicology and research. If you have any further questions, feel free to ask!

    Properties

    IUPAC Name

    (1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVKZWCJNDWOBAM-ZJUUUORDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16Cl2N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?

    A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]

    Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?

    A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.

    Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?

    A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.

    Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?

    A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.

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